Divergent Surface Decomposition Pathways: 3-Chloro-1-propanol vs. 1-Chloro-2-propanol on Cu(100) Single Crystal
Temperature-programmed reaction/desorption (TPR/D) and X-ray photoelectron spectroscopy (XPS) reveal that 3-chloro-1-propanol undergoes a unique low-temperature (159 K) elimination channel on Cu(100), selectively forming ClCH₂CH═CH₂ (allyl chloride). This pathway is completely absent for the regioisomer 1-chloro-2-propanol. Furthermore, 3-chloro-1-propanol produces no propene (CH₃CH═CH₂) from C–O bond scission, whereas 1-chloro-2-propanol generates propene as a major product. Preadsorbed oxygen shifts the evolution of 3-chloro-1-propanol decomposition products to ~400 K and induces a small amount of propene formation, whereas for 1-chloro-2-propanol, oxygen stabilizes the oxametallacycle intermediate and increases its decomposition temperature from 300 K to ~350 K [1].
| Evidence Dimension | Low-temperature elimination product and propene formation on Cu(100) |
|---|---|
| Target Compound Data | ClCH₂CH═CH₂ formation at 159 K; no propene (CH₃CH═CH₂) detected from C–O dissociation |
| Comparator Or Baseline | 1-Chloro-2-propanol: No low-temperature ClCH₂CH═CH₂ channel; propene (CH₃CH═CH₂) is a major product from C–O dissociation at ≥300 K |
| Quantified Difference | Qualitative binary difference: 3-chloro-1-propanol exclusively forms allyl chloride at 159 K, whereas 1-chloro-2-propanol does not; propene formation is present vs. absent |
| Conditions | Cu(100) single crystal surface under ultra-high vacuum; TPR/D monitored by mass spectrometry; XPS for surface intermediates |
Why This Matters
This mechanistic dichotomy directly impacts catalyst selection and product selectivity in industrial heterogeneous processes: a user requiring allyl chloride as the primary elimination product will achieve fundamentally different outcomes with 3-chloro-1-propanol than with 1-chloro-2-propanol.
- [1] Li, S.-H., Yang, Z.-X., Chen, S.-W., Lee, S.-H., & Lin, J.-L. (2016). Comparison of the Chemistry of ClCH₂CH(CH₃)OH and ClCH₂CH₂CH₂OH on Cu(100) and O/Cu(100). The Journal of Physical Chemistry C, 120(18), 9826–9835. View Source
